molecular formula C12H4Br4O B14234102 1,3,7,8-Tetrabromo-dibenzofuran CAS No. 617707-79-6

1,3,7,8-Tetrabromo-dibenzofuran

Cat. No.: B14234102
CAS No.: 617707-79-6
M. Wt: 483.77 g/mol
InChI Key: NQOLSPBJKCCDNG-UHFFFAOYSA-N
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Description

1,3,7,8-Tetrabromo-dibenzofuran is an organic compound belonging to the class of polybrominated dibenzofurans It is characterized by the presence of four bromine atoms attached to the dibenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7,8-Tetrabromo-dibenzofuran typically involves the bromination of dibenzofuran. The reaction is carried out using bromine in the presence of a suitable catalyst, such as iron or aluminum bromide, under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity dibenzofuran and bromine, with careful control of reaction parameters to achieve high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,7,8-Tetrabromo-dibenzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form dibenzofuran derivatives with different oxidation states.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated dibenzofuran compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted dibenzofuran derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1,3,7,8-Tetrabromo-dibenzofuran has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other polybrominated compounds.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3,7,8-Tetrabromo-dibenzofuran involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved include the activation or inhibition of specific biochemical processes, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    2,3,7,8-Tetrabromodibenzofuran: Another polybrominated dibenzofuran with bromine atoms at different positions.

    2,3,7,8-Tetrachlorodibenzofuran: A chlorinated analogue with similar structural features but different halogen atoms.

Uniqueness

1,3,7,8-Tetrabromo-dibenzofuran is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1,3,7,8-tetrabromodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Br4O/c13-5-1-9(16)12-6-3-7(14)8(15)4-10(6)17-11(12)2-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOLSPBJKCCDNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1OC3=CC(=C(C=C32)Br)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Br4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10335638
Record name 1,3,7,8-tetrabromo-dibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10335638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617707-79-6
Record name 1,3,7,8-tetrabromo-dibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10335638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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